Cas no 1239866-25-1 (N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide)

N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide structure
1239866-25-1 structure
商品名:N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
CAS番号:1239866-25-1
MF:C16H14FN3O3
メガワット:315.299067020416
CID:6260345
PubChem ID:36489426

N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
    • N-(2-(4-fluorophenoxy)ethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
    • F5791-1981
    • 1239866-25-1
    • SR-01000924837-1
    • AKOS024519045
    • VU0520919-1
    • N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
    • SR-01000924837
    • インチ: 1S/C16H14FN3O3/c17-11-3-5-12(6-4-11)22-9-7-18-16(21)14-10-13(19-20-14)15-2-1-8-23-15/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20)
    • InChIKey: PBTDPGILVJHGOM-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)OCCNC(C1C=C(C2=CC=CO2)NN=1)=O

計算された属性

  • せいみつぶんしりょう: 315.10191948g/mol
  • どういたいしつりょう: 315.10191948g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 391
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5791-1981-3mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
3mg
$63.0 2023-09-09
Life Chemicals
F5791-1981-20mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
20mg
$99.0 2023-09-09
Life Chemicals
F5791-1981-40mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
40mg
$140.0 2023-09-09
Life Chemicals
F5791-1981-10μmol
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
10μmol
$69.0 2023-09-09
Life Chemicals
F5791-1981-5mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
5mg
$69.0 2023-09-09
Life Chemicals
F5791-1981-30mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
30mg
$119.0 2023-09-09
Life Chemicals
F5791-1981-50mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
50mg
$160.0 2023-09-09
Life Chemicals
F5791-1981-75mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
75mg
$208.0 2023-09-09
Life Chemicals
F5791-1981-25mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
25mg
$109.0 2023-09-09
Life Chemicals
F5791-1981-1mg
N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
1239866-25-1
1mg
$54.0 2023-09-09

N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide 関連文献

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N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamideに関する追加情報

Professional Introduction to N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide (CAS No: 1239866-25-1)

N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1239866-25-1, represents a promising candidate for further research and development in medicinal applications. The molecular structure of this compound incorporates several key functional groups, including a pyrazole core, a fluorophenyl moiety, and an ethylfuran side chain, which collectively contribute to its potential biological activity.

The pyrazole core is a heterocyclic aromatic ring system that is widely recognized for its presence in numerous bioactive molecules. Pyrazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 1H-pyrazole scaffold is known to exhibit significant pharmacological activity, making it a valuable component in drug design. The incorporation of a carboxamide group at the 3-position of the pyrazole ring further enhances the compound's potential to interact with biological targets.

The fluorophenyl group in N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide adds an additional layer of complexity and functionality. Fluoro-substituted aromatic compounds are frequently employed in pharmaceuticals due to the ability of the fluorine atom to modulate metabolic stability, binding affinity, and electronic properties of the molecule. The presence of a 4-fluorophenoxy group in this compound suggests that it may possess enhanced bioavailability and improved interaction with biological receptors compared to non-fluorinated analogs.

The ethylfuran side chain contributes to the compound's structural diversity and may play a crucial role in its pharmacological profile. Furan derivatives have been explored for their potential applications in medicine, including antiviral and anti-inflammatory agents. The combination of these structural elements in N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide creates a molecule with a high degree of specificity that could be targeted towards various therapeutic pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development. In the case of N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, computational studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory processes. This hypothesis is supported by experimental data from preliminary screenings conducted in vitro.

In vitro studies have demonstrated that N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide exhibits notable activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The compound's ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that it may interact with other targets relevant to cancer biology, making it a candidate for further investigation in oncology research.

The synthesis of N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for subsequent biological evaluations.

The pharmacokinetic properties of this compound are also of great interest. Studies have begun to explore its solubility, stability, and metabolic pathways to better understand how it behaves within the body. These studies are essential for optimizing drug delivery systems and maximizing therapeutic efficacy. Preliminary results suggest that N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has favorable pharmacokinetic characteristics, which could make it suitable for oral administration.

The potential therapeutic applications of N-2-(4-fluorophenoxy)ethyl-5-(furan-2-yll)-1H-pyrazole- 3-carboxamide are diverse and span multiple disease areas. Beyond its anti-inflammatory properties, this compound shows promise as a treatment for neurological disorders due to its ability to cross the blood-brain barrier. Furthermore, its structural features suggest potential utility in antiviral therapies, where fluorinated aromatic compounds have demonstrated efficacy.

Ongoing research aims to elucidate the precise mechanisms by which N- 2-(4-fluorophenoxy)ethyl- 5-(furan- 2-yll)-1H- pyrazole- 3-carboxamide exerts its biological effects. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the binding interactions between this compound and its target proteins. These structural insights will be crucial for designing next-generation derivatives with improved pharmacological profiles.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying novel compounds like N- 2-(4-fluorophenoxy)ethyl- 5-(furan- 2-yll)-1H- pyrazole- 3-carboxamide. AI-driven platforms can analyze vast datasets to predict molecular properties and optimize synthetic routes. This technology has already been leveraged to identify promising candidates for further experimental validation, streamlining the drug development pipeline.

In conclusion, N- 2-(4-fluorophenoxy)ethyl- 5-(furan- 2-yll)-1H- pyrazole- 3-carboxamide (CAS No: 1239866 25 1) is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups, combined with promising preclinical data, positions it as an attractive candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases.

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